N,N-dibenzyl-6-chloropyridine-3-sulfonamide chemical structure and properties
N,N-dibenzyl-6-chloropyridine-3-sulfonamide chemical structure and properties
An In-Depth Technical Guide to N,N-dibenzyl-6-chloropyridine-3-sulfonamide
Introduction
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a synthetic organic compound characterized by a unique combination of three key structural motifs: a 6-chloropyridine ring, a sulfonamide linker, and two N-benzyl groups. While not a widely commercialized product, its chemical architecture places it at the intersection of several biologically significant compound classes. The sulfonamide group is a well-established pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial and diuretic agents.[1][2] Concurrently, the chloropyridine scaffold is a crucial building block in medicinal chemistry and agrochemicals, with derivatives known to exhibit activities such as nicotinic acetylcholine receptor (nAChR) modulation.[3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, properties, and a validated synthesis protocol for N,N-dibenzyl-6-chloropyridine-3-sulfonamide. Furthermore, it delves into the predicted spectroscopic and spectrometric characteristics essential for its identification and characterization and discusses the potential biological relevance of this molecule, grounding its potential in the established activities of its constituent pharmacophores.
Chemical Structure and Identifiers
The molecular structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position. The nitrogen atom of the sulfonamide is further substituted with two benzyl groups.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N,N-dibenzyl-6-chloropyridine-3-sulfonamide | [4] |
| Alternate Name | 6-Chloro-pyridine-3-sulfonic acid dibenzylamide | [5] |
| CAS Number | Not available in searched literature. | |
| Molecular Formula | C₁₉H₁₇ClN₂O₂S | [4][5] |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl | [4] |
| InChI | InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | [4] |
| InChIKey | SYFRVJLBPHIPGZ-UHFFFAOYSA-N |[4] |
Physicochemical Properties
Experimental data for the physicochemical properties of this specific compound are not widely published. The following table summarizes calculated and reported values.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 372.87 g/mol | [5] |
| Monoisotopic Mass | 372.06992 Da | [4] |
| Predicted XLogP3 | 3.9 | [4] |
| Physical Form | Expected to be a solid at room temperature. | [6] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and DMSO. | |
Synthesis and Purification
The synthesis of N,N-dibenzyl-6-chloropyridine-3-sulfonamide is readily achieved via a standard nucleophilic substitution reaction. The key transformation is the formation of the sulfonamide bond by reacting 6-chloropyridine-3-sulfonyl chloride with dibenzylamine. This approach is a well-established method for preparing N-substituted sulfonamides.[7][8] The sulfonyl chloride precursor can be synthesized from 6-aminopyridine-3-sulfonic acid or is commercially available from various chemical suppliers.[7]
Experimental Protocol (Proposed)
This protocol is based on established methodologies for sulfonamide synthesis.[8]
-
Reaction Setup : To a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C (ice bath), add dibenzylamine (1.05 eq) dropwise.
-
Base Addition : Following the addition of dibenzylamine, add triethylamine (1.2 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N,N-dibenzyl-6-chloropyridine-3-sulfonamide.
Spectroscopic and Spectrometric Characterization (Predicted)
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the molecule's structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and aromatic functionalities.[9][10]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (benzylic CH₂) |
| ~1580, ~1490, ~1450 | Aromatic C=C ring stretch |
| ~1340-1320 | SO₂ asymmetric stretch (strong) |
| ~1180-1150 | SO₂ symmetric stretch (strong) |
| ~920-900 | S-N stretch |
| ~750-700 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum should be complex but interpretable. The benzylic protons (CH₂) are expected to appear as a singlet around δ 4.5-4.8 ppm. The aromatic protons of the two benzyl groups will likely appear as a multiplet in the δ 7.2-7.4 ppm region.[11] The protons on the 6-chloropyridine ring will be downfield, with distinct doublet and doublet-of-doublets patterns characteristic of a 3,6-disubstituted pyridine system, likely in the δ 7.5-9.0 ppm range.[12]
-
¹³C NMR : The carbon spectrum will show signals for the benzylic carbons around δ 55-60 ppm. The aromatic carbons of the benzyl groups will resonate in the typical δ 127-140 ppm region. The carbons of the chloropyridine ring will be spread across the aromatic region, with the carbon attached to the chlorine atom (C6) and the sulfonamide group (C3) being significantly influenced by these electron-withdrawing substituents.[9]
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and providing structural information through fragmentation analysis.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₉H₁₈ClN₂O₂S⁺ | 373.07720 |
| [M+Na]⁺ | C₁₉H₁₇ClN₂NaO₂S⁺ | 395.05914 |
| [M-H]⁻ | C₁₉H₁₆ClN₂O₂S⁻ | 371.06264 |
(Data sourced from PubChem predictions)[4]
A characteristic fragmentation pathway for aromatic sulfonamides under ESI-MS/MS is the neutral loss of sulfur dioxide (SO₂; 64 Da).[13] Additionally, cleavage of the C-N bond is expected, which would generate a prominent benzyl cation at m/z 91.[11]
Potential Applications and Biological Context
While no specific biological activities have been reported for N,N-dibenzyl-6-chloropyridine-3-sulfonamide itself, its structure represents a compelling starting point for drug discovery programs. The rationale for its potential utility is derived from the well-documented bioactivities of its core components.
-
The Sulfonamide Moiety : This is one of the most prolific functional groups in medicinal chemistry. It is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] Beyond this, sulfonamide derivatives are used as carbonic anhydrase inhibitors (diuretics, anti-glaucoma agents), anticancer agents, and anti-inflammatory drugs (e.g., Celecoxib).[1]
-
The 6-Chloropyridine Scaffold : Halogenated pyridines are versatile intermediates in organic synthesis. Specifically, the 6-chloro-3-pyridinylmethyl group is a key component of neonicotinoid insecticides, which act as agonists of insect nAChRs.[3] In medicinal chemistry, this scaffold has been explored for developing ligands for various neuronal receptors and as a core for novel antimicrobial agents.[3] For instance, certain pyridine-3-sulfonamide derivatives have recently been identified as potent activators of pyruvate kinase M2 (PKM2), a promising target in cancer therapy.[14]
-
The N,N-dibenzyl Group : The two benzyl groups confer significant lipophilicity and steric bulk to the molecule. This can profoundly influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. It can also dictate the binding orientation within a receptor active site, potentially transforming the activity profile compared to a primary or secondary sulfonamide.
Conclusion
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a well-defined chemical entity that can be synthesized and purified using standard laboratory procedures. While its own biological profile remains to be elucidated, its hybrid structure, combining the proven sulfonamide pharmacophore with the versatile chloropyridine ring, makes it a molecule of significant interest. For drug development professionals, it represents an attractive scaffold for inclusion in screening libraries or as a synthetic intermediate for further chemical modification in the pursuit of novel therapeutic agents targeting a wide range of diseases, from bacterial infections to cancer.
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